molecular formula C14H30O3Si B13890700 6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol

6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol

Cat. No.: B13890700
M. Wt: 274.47 g/mol
InChI Key: YPMQGQOVNXHZBP-UHFFFAOYSA-N
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Description

6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxypropyl chain, which is further connected to an oxan-3-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The general reaction scheme is as follows:

  • Protection of Hydroxyl Group

    • Reactant: Alcohol
    • Reagent: TBDMS-Cl
    • Base: Imidazole or Pyridine
    • Solvent: DMF or Acetonitrile
    • Temperature: Room Temperature
  • Formation of this compound

    • Reactant: Protected Alcohol
    • Reagent: Oxan-3-ol derivative
    • Solvent: Aprotic Solvent
    • Temperature: Room Temperature

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

    Deprotection: The tert-butyl(dimethyl)silyl group can be removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions (e.g., acetic acid/water mixture).

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, Acyl chlorides

    Deprotection: TBAF in THF, Acetic acid/water mixture

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol has various scientific research applications, including:

    Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the selective modification of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.

    Medicine: Utilized in the development of drug candidates and the study of metabolic pathways.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group, preventing unwanted reactions. The deprotection process involves nucleophilic attack by fluoride ions or acidic hydrolysis, leading to the cleavage of the silyl ether bond and release of the free alcohol.

Comparison with Similar Compounds

Similar Compounds

    3-((tert-Butyldimethylsilyl)oxy)-propanol: Another silyl ether used as a protecting group for alcohols.

    tert-Butyldimethylsilyl chloride: A reagent used for the protection of hydroxyl groups.

    tert-Butyldimethylsilanol: A related compound with similar protective properties.

Uniqueness

6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol is unique due to its specific structure, which combines the stability of the tert-butyl(dimethyl)silyl group with the reactivity of the oxan-3-ol moiety. This combination allows for selective protection and deprotection of hydroxyl groups in complex synthetic pathways, making it a valuable tool in organic synthesis.

Properties

Molecular Formula

C14H30O3Si

Molecular Weight

274.47 g/mol

IUPAC Name

6-[1-[tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol

InChI

InChI=1S/C14H30O3Si/c1-7-12(13-9-8-11(15)10-16-13)17-18(5,6)14(2,3)4/h11-13,15H,7-10H2,1-6H3

InChI Key

YPMQGQOVNXHZBP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCC(CO1)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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